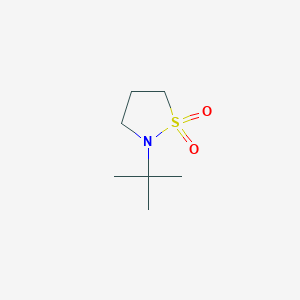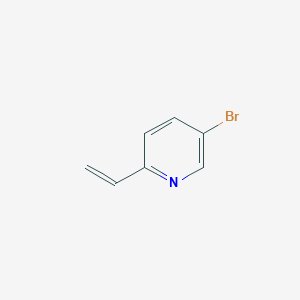
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene
Descripción general
Descripción
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene, also known as 4-Bromo-2-Fluoro-N,N-dimethylbenzylamine, is an important chemical compound used in a variety of scientific research applications. It is a highly reactive and versatile compound that is used as a reagent in a variety of organic reactions, such as the synthesis of a range of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it is also used in biochemistry, as a catalyst in chemical reactions, and as a fluorescent probe in imaging applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene serves as an intermediate in various chemical synthesis processes. The compound's reactivity and structural properties make it suitable for the formation of complex molecular structures. For instance, it has been involved in the improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene through a multi-step reaction starting from p-xylene, involving nitration, reduction, diazotization, and bromination processes, with an overall yield reaching 30% (Yan-min, 2007). Additionally, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via reactions including diazotization and bromination, offering insights into the factors affecting the reaction such as raw material rate, reaction time, and temperature (Zhi-an, 2009).
Use in Organometallic Chemistry
The compound also finds applications in organometallic chemistry. For example, the palladium-catalyzed aryl amination of 1-bromo-2-fluorobenzene with N,N-dimethylethylenediamine leads to the formation of organoaluminium complexes with potential applications in catalysis and material science. These complexes display a trigonal bipyramidal geometry and provide insights into the structural aspects of aluminum hydrocarbyl complexes (Lee & Liang, 2005).
In Photophysical Studies
The compound and its derivatives are used in photophysical studies, such as understanding the photodissociation mechanisms. Research involving the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm provided insights into the translational energy distributions of photofragments and the substitution effect of the fluorine atom (Gu et al., 2001).
Applications in Organic Electronics
In the realm of organic electronics, derivatives of this compound are synthesized for specific applications. For instance, enantiopure trioxadecalin derived liquid crystals, synthesized from reactions involving 1-bromo-4-(trimethylsilyloxy)benzene, hold importance in the synthesis of chiral liquid crystals, indicating the compound's role in advanced material synthesis (Bertini et al., 2003).
In Medicinal Chemistry and Drug Synthesis
While avoiding drug use and dosage details, it's noteworthy that the compound is involved in the synthesis of vital intermediates for pharmaceutical compounds. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic material, is synthesized through a practical method from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the compound's importance in drug synthesis (Qiu et al., 2009).
Propiedades
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKBUVZONIVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611303 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-95-7 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)
![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)









![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
